molecular formula C11H15IO2 B1324265 3-(2-Methoxy benzyloxy)-1-iodo propane CAS No. 773092-62-9

3-(2-Methoxy benzyloxy)-1-iodo propane

Cat. No.: B1324265
CAS No.: 773092-62-9
M. Wt: 306.14 g/mol
InChI Key: BMRMMXAKFOYLLI-UHFFFAOYSA-N
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Description

3-(2-Methoxy benzyloxy)-1-iodo propane is an organic compound that features a methoxybenzyloxy group attached to a propane backbone with an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxy benzyloxy)-1-iodo propane typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 2-methoxybenzyl alcohol.

    Formation of 2-Methoxybenzyloxy Propane: The 2-methoxybenzyl alcohol is reacted with 1-chloropropane in the presence of a base such as potassium carbonate to form 3-(2-methoxybenzyloxy)propane.

    Iodination: The final step involves the iodination of 3-(2-methoxybenzyloxy)propane using iodine and a suitable oxidizing agent like hydrogen peroxide or sodium hypochlorite.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxy benzyloxy)-1-iodo propane can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or cyanides.

    Oxidation Reactions: The methoxybenzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products

    Substitution: Formation of 3-(2-methoxybenzyloxy)-1-azido propane or 3-(2-methoxybenzyloxy)-1-thiocyanato propane.

    Oxidation: Formation of 3-(2-methoxybenzyloxy)propanoic acid.

    Reduction: Formation of 3-(2-methoxybenzyloxy)propane.

Scientific Research Applications

3-(2-Methoxy benzyloxy)-1-iodo propane has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the synthesis of pharmaceutical compounds.

    Material Science: Used in the preparation of polymers and advanced materials with specific properties.

    Biological Studies: Employed in the study of biochemical pathways and enzyme interactions.

Mechanism of Action

The mechanism of action of 3-(2-Methoxy benzyloxy)-1-iodo propane involves its reactivity due to the presence of the iodine atom and the methoxybenzyloxy group. The iodine atom can participate in nucleophilic substitution reactions, while the methoxybenzyloxy group can undergo oxidation or reduction. These reactions can lead to the formation of various biologically active compounds that interact with molecular targets such as enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Methoxybenzyloxy)-1-bromo propane: Similar structure but with a bromine atom instead of iodine.

    3-(2-Methoxybenzyloxy)-1-chloro propane: Similar structure but with a chlorine atom instead of iodine.

    3-(2-Methoxybenzyloxy)-1-fluoro propane: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

3-(2-Methoxy benzyloxy)-1-iodo propane is unique due to the presence of the iodine atom, which makes it more reactive in nucleophilic substitution reactions compared to its bromo, chloro, and fluoro analogs. This increased reactivity can be advantageous in certain synthetic applications where a more reactive leaving group is desired.

Properties

IUPAC Name

1-(3-iodopropoxymethyl)-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15IO2/c1-13-11-6-3-2-5-10(11)9-14-8-4-7-12/h2-3,5-6H,4,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMRMMXAKFOYLLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1COCCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00628546
Record name 1-[(3-Iodopropoxy)methyl]-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00628546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773092-62-9
Record name 1-[(3-Iodopropoxy)methyl]-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00628546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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